2,5-Dibromo-4-fluoro-1H-benzimidazole 2,5-Dibromo-4-fluoro-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 1388071-48-4
VCID: VC2898222
InChI: InChI=1S/C7H3Br2FN2/c8-3-1-2-4-6(5(3)10)12-7(9)11-4/h1-2H,(H,11,12)
SMILES: C1=CC(=C(C2=C1NC(=N2)Br)F)Br
Molecular Formula: C7H3Br2FN2
Molecular Weight: 293.92 g/mol

2,5-Dibromo-4-fluoro-1H-benzimidazole

CAS No.: 1388071-48-4

Cat. No.: VC2898222

Molecular Formula: C7H3Br2FN2

Molecular Weight: 293.92 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dibromo-4-fluoro-1H-benzimidazole - 1388071-48-4

Specification

CAS No. 1388071-48-4
Molecular Formula C7H3Br2FN2
Molecular Weight 293.92 g/mol
IUPAC Name 2,5-dibromo-4-fluoro-1H-benzimidazole
Standard InChI InChI=1S/C7H3Br2FN2/c8-3-1-2-4-6(5(3)10)12-7(9)11-4/h1-2H,(H,11,12)
Standard InChI Key FGKKPRXVRSSBAJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1NC(=N2)Br)F)Br
Canonical SMILES C1=CC(=C(C2=C1NC(=N2)Br)F)Br

Introduction

Chemical Properties and Structure

Molecular Structure and Properties

2,5-Dibromo-4-fluoro-1H-benzimidazole possesses a planar structure characteristic of aromatic heterocycles. The molecule contains a benzene ring fused with an imidazole ring, forming the benzimidazole core. The substitution pattern features bromine atoms at positions 2 and 5, with a fluorine atom at position 4. This specific arrangement of halogen substituents creates a unique electronic environment that influences the compound's physical properties and reactivity patterns.

The compound exhibits the following key properties:

PropertyValue/Description
Molecular FormulaC7H3Br2FN2
Molecular Weight293.92 g/mol
CAS Number1388071-48-4
AppearanceCrystalline solid
SolubilityLimited water solubility; soluble in organic solvents like DMSO and DMF
Melting PointCharacteristic of halogenated benzimidazoles (typically >200°C)
LogPHigher than unsubstituted benzimidazole due to halogen substitution

The presence of two bromine atoms significantly increases the lipophilicity of the compound compared to unsubstituted benzimidazole, while the fluorine atom contributes to both lipophilicity and metabolic stability. These halogen substituents also create a distinct electronic environment within the molecule, influencing its reactivity and interaction with biological targets.

Spectroscopic Characteristics

Spectroscopic analysis is essential for confirming the structure and purity of 2,5-Dibromo-4-fluoro-1H-benzimidazole. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the arrangement of atoms in the molecule. In the 1H NMR spectrum, the compound typically shows a distinctive signal for the NH proton of the imidazole ring, which appears as a broad singlet at approximately 12-13 ppm when measured in DMSO-d6. The aromatic protons of the benzene ring show characteristic signals in the aromatic region (7-8 ppm), with splitting patterns influenced by the adjacent fluorine atom.

13C NMR spectroscopy reveals the carbon framework of the molecule, with characteristic signals for the quaternary carbon atoms bearing the halogen substituents. The carbon attached to fluorine typically shows splitting due to C-F coupling, which is diagnostic for the presence of the fluorine substituent.

Infrared (IR) spectroscopy of 2,5-Dibromo-4-fluoro-1H-benzimidazole reveals characteristic absorption bands for N-H stretching (approximately 3400-3200 cm-1), aromatic C=C stretching (1600-1400 cm-1), and C-N stretching (1400-1200 cm-1). The C-F and C-Br bonds also produce distinctive absorption bands in the fingerprint region, providing further structural confirmation.

Synthesis Methodologies

Conventional Synthesis Routes

The synthesis of 2,5-Dibromo-4-fluoro-1H-benzimidazole typically involves a multi-step process starting from appropriately substituted precursors. A common approach begins with 4-fluoro-1,2-phenylenediamine, which serves as the core structure for constructing the benzimidazole ring. The synthesis generally proceeds through the following steps:

  • Cyclization of 4-fluoro-1,2-phenylenediamine with a suitable one-carbon reagent (such as formic acid, orthoesters, or carboxylic acids) to form the benzimidazole ring.

  • Subsequent bromination using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.

The reaction conditions typically include solvents like acetic acid or dichloromethane, and the reactions are conducted at room temperature or slightly elevated temperatures to ensure complete bromination. The success of the bromination step depends on carefully controlling the reaction conditions to achieve regioselective substitution at the desired positions.

Alternative synthetic routes may involve starting with pre-halogenated precursors and constructing the benzimidazole ring in the final step. This approach can be advantageous when regioselective halogenation is challenging, as it allows for more precise control over the substitution pattern in the final product.

Purification and Characterization

Following synthesis, purification of 2,5-Dibromo-4-fluoro-1H-benzimidazole typically involves recrystallization from appropriate solvents or column chromatography. Confirmation of the product's identity and purity is achieved through a combination of analytical techniques, including:

  • Melting point determination

  • NMR spectroscopy (1H, 13C, and 19F NMR)

  • Mass spectrometry to confirm the molecular weight and isotopic pattern characteristic of bromine-containing compounds

  • Elemental analysis to verify the elemental composition

  • HPLC analysis to assess purity

These analytical methods provide comprehensive characterization of the compound, ensuring its structural integrity and purity for subsequent applications in research or further synthetic transformations.

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of benzimidazole derivatives is strongly influenced by their substitution patterns. For 2,5-Dibromo-4-fluoro-1H-benzimidazole, the following structure-activity relationships may be relevant:

  • The bromine atoms at positions 2 and 5 enhance lipophilicity, potentially improving membrane permeability and binding to hydrophobic pockets in target proteins.

  • The fluorine atom at position 4 can form hydrogen bond-like interactions with protein targets through fluorine-hydrogen bonding. Additionally, fluorine substitution often improves metabolic stability by blocking potential sites of oxidative metabolism.

  • The unsubstituted N-H of the imidazole ring can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity.

Comparative Analysis with Related Benzimidazole Derivatives

CompoundMolecular FormulaSubstitution PatternMolecular Weight
2,5-Dibromo-4-fluoro-1H-benzimidazoleC7H3Br2FN2Br at 2,5; F at 4293.92 g/mol
2,4-Dibromo-6-fluoro-1H-benzimidazoleC7H3Br2FN2Br at 2,4; F at 6293.92 g/mol
2-(2,5-dibromophenyl)-1H-benzimidazoleC13H8Br2N22,5-dibromophenyl at position 2352.02 g/mol

The positional isomerism between 2,5-Dibromo-4-fluoro-1H-benzimidazole and 2,4-Dibromo-6-fluoro-1H-benzimidazole is particularly noteworthy, as such subtle differences can significantly impact biological activity and chemical reactivity .

Reactivity Differences

The reactivity of these benzimidazole derivatives is influenced by the position of the halogen substituents. For 2,5-Dibromo-4-fluoro-1H-benzimidazole:

  • The bromine at position 2 (on the imidazole ring) is generally more reactive toward nucleophilic substitution compared to the bromine at position 5 (on the benzene ring), due to the electron-deficient nature of the imidazole ring.

  • The fluorine atom, being the most electronegative halogen, creates a distinct electronic effect that influences the reactivity of adjacent positions.

  • The N-H group of the imidazole ring provides a site for potential functionalization through N-alkylation or acylation reactions.

These reactivity patterns are important considerations for using 2,5-Dibromo-4-fluoro-1H-benzimidazole as a starting material in the synthesis of more complex compounds for drug discovery or materials science applications.

Analytical Methods for Characterization

Spectroscopic and Chromatographic Techniques

Accurate characterization of 2,5-Dibromo-4-fluoro-1H-benzimidazole is essential for confirming its structure and purity. Multiple complementary analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This provides detailed information about the arrangement of hydrogen and carbon atoms in the molecule. For 2,5-Dibromo-4-fluoro-1H-benzimidazole, 1H NMR reveals the number and environment of hydrogen atoms, while 13C NMR confirms the carbon framework. 19F NMR offers specific information about the fluorine environment. The coupling patterns in the NMR spectra can confirm the positions of the halogen substituents.

  • Infrared (IR) Spectroscopy: This technique identifies functional groups through their characteristic absorption bands. For 2,5-Dibromo-4-fluoro-1H-benzimidazole, key bands include those associated with N-H stretching, aromatic C=C stretching, and C-halogen bonds.

  • Mass Spectrometry: This provides confirmation of the molecular weight and fragmentation pattern, which is particularly useful for halogenated compounds due to the distinctive isotopic patterns of bromine atoms.

  • X-ray Crystallography: If suitable crystals can be obtained, this technique provides definitive three-dimensional structural information, confirming the exact positions of all atoms in the molecule.

  • High-Performance Liquid Chromatography (HPLC): This is used to assess purity and can be coupled with mass spectrometry for additional structural confirmation.

These analytical methods collectively provide comprehensive characterization of 2,5-Dibromo-4-fluoro-1H-benzimidazole, ensuring its identity and purity for research applications.

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